1,7-Dibromoheptane

Description

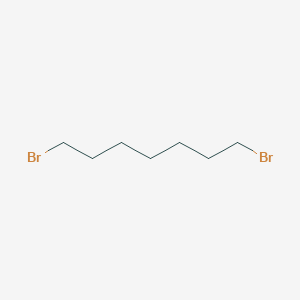

Structure

3D Structure

Properties

IUPAC Name |

1,7-dibromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWSZGCVEZRFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063519 | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-31-9 | |

| Record name | 1,7-Dibromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dibromoheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dibromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,7-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,7-dibromoheptane. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[1] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and liquid crystalline materials.[2][3] A summary of its key physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C7H14Br2 | [3] |

| Molecular Weight | 257.99 g/mol | [3] |

| Density | 1.51 g/mL at 25 °C | [1] |

| Boiling Point | 255 °C | [1] |

| Melting Point | -41.7 °C | |

| Refractive Index | 1.503 (at 20 °C) | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Vapor Pressure | 0.0172 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| Appearance | Colorless to light yellow liquid | [1] |

Experimental Protocols for Determination of Physical Properties

While specific experimental records for this compound are not publicly detailed, the following are generalized, standard laboratory protocols for determining the key physical properties of a liquid compound such as this.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common microscale method for its determination is as follows:

-

Sample Preparation: A small amount of this compound (a few drops) is placed into a small test tube or a capillary tube that is sealed at one end.

-

Apparatus Setup: A thermometer is attached to the test tube, ensuring the bulb is level with the sample. This assembly is then placed in a heating bath (e.g., a beaker of water or oil). A smaller, inverted capillary tube is also placed inside the test tube containing the sample.

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will be observed emerging from the inverted capillary tube.

-

Boiling Point Determination: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid will begin to cool, and the point at which the liquid is drawn back into the inverted capillary tube is recorded as the boiling point.[5]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined using a pycnometer or a volumetric flask.

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a small volumetric flask is accurately measured.

-

Mass of Container with Water: The container is filled with deionized water to a calibrated mark, and its mass is measured again. The temperature of the water is also recorded.

-

Mass of Container with Sample: The container is emptied, dried, and then filled with this compound to the same calibrated mark. The mass is measured once more.

-

Calculation: The density of water at the recorded temperature is known. The volume of the container can be calculated from the mass of the water. The density of this compound is then calculated by dividing the mass of the sample by the determined volume.[6]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature is also noted, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent.

-

Sample and Solvent: A small, measured amount of this compound (e.g., a few drops) is added to a test tube containing a measured volume of a solvent (e.g., water, ethanol, cyclohexane).

-

Mixing: The mixture is agitated or vortexed to ensure thorough mixing.

-

Observation: The mixture is observed to see if the this compound dissolves completely (miscible), forms a separate layer (immiscible), or partially dissolves (partially miscible). This can be repeated with various solvents to determine its solubility profile.[7][8]

Experimental Workflow: Synthesis of this compound

This compound can be synthesized from 1,7-heptanediol (B42083) via a nucleophilic substitution reaction. The following diagram illustrates a typical experimental workflow for this synthesis.[2]

Caption: A typical workflow for the synthesis of this compound.

References

1,7-Dibromoheptane molecular weight and formula

An In-Depth Technical Guide to 1,7-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a key bifunctional alkylating agent used in various synthetic applications, including the synthesis of polymers and other organic intermediates.

Physicochemical and Identification Data

The core quantitative and identifying data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄Br₂ | [1][2][3][4] |

| Linear Formula | Br(CH₂)₇Br | [3][5] |

| Molecular Weight | 257.99 g/mol | [2][3][4][5] |

| CAS Registry Number | 4549-31-9 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Heptamethylene dibromide, Dibromo-1,7 heptane | [1][2][4] |

| Appearance | Liquid | [5] |

| Density | 1.51 g/mL at 25 °C | [5] |

| Boiling Point | 255 °C | [5] |

| Refractive Index | n20/D 1.503 | [5] |

| InChI | 1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | [1][2][5] |

| InChIKey | LVWSZGCVEZRFBT-UHFFFAOYSA-N | [1][2][5] |

Experimental Protocols

This compound is a chemical reagent and building block. As such, it does not have intrinsic experimental protocols. Instead, it is utilized within protocols for the synthesis of more complex molecules. For instance, it has been used in the synthesis of random thermotropic liquid crystalline copolyethers and ternary copolyethers.[5] Detailed experimental methodologies are specific to each reaction and would be found in the primary literature describing such syntheses. Researchers should consult scientific databases and peer-reviewed journals for specific protocols detailing the use of this compound as a reactant, including reaction conditions, stoichiometry, and purification methods.

Logical Relationship Diagram

The following diagram illustrates the core relationships between the primary identifiers and chemical formulas of this compound.

Caption: Logical map of this compound's core identifiers.

References

Synthesis of 1,7-Dibromoheptane from 1,7-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,7-dibromoheptane from 1,7-heptanediol (B42083), a crucial transformation in the production of various pharmaceutical intermediates and advanced materials.[1][2] this compound serves as a versatile building block in organic synthesis, particularly in the construction of chiral macrocyclic ligands, long-chain fatty alcohols, and cationic surfactants.[1] Its application extends to the synthesis of thermotropic liquid crystalline materials, where it is used as a monomer to create polymers with specific mesophases for display technology and optical devices.[2][3] This document outlines the primary synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Core Synthetic Methodologies

The conversion of 1,7-heptanediol to this compound primarily involves the substitution of the hydroxyl groups with bromide ions. The two most common and effective methods employ either hydrobromic acid with an acid catalyst or phosphorus tribromide.

Reaction with Hydrobromic Acid

The reaction of 1,7-heptanediol with hydrobromic acid, typically in the presence of a strong acid catalyst like sulfuric acid, proceeds via a consecutive SN2 reaction mechanism.[1] The first step, the formation of the intermediate 7-bromo-1-heptanol, is the rate-determining (slow) step.[1] The subsequent conversion of the intermediate to this compound is a faster process.[1]

The overall reaction scheme is as follows:

HO-(CH₂)₇-OH + 2 HBr → Br-(CH₂)₇-Br + 2 H₂O

Factors such as reaction time, temperature, and catalyst concentration significantly influence the yield and purity of the final product. To enhance reaction rates and yields, phase transfer catalysts and microwave irradiation have been explored.[4]

Reaction with Phosphorus Tribromide

A widely used method for converting primary alcohols to alkyl bromides is the reaction with phosphorus tribromide (PBr₃). This reaction is generally clean and efficient, offering a reliable route to this compound. The reaction proceeds by the formation of a phosphorus ester, which is then displaced by a bromide ion.

The overall reaction scheme is:

3 HO-(CH₂)₇-OH + 2 PBr₃ → 3 Br-(CH₂)₇-Br + 2 H₃PO₃

This method often provides good yields, though careful control of the reaction conditions, such as temperature, is necessary to minimize side reactions.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from 1,7-heptanediol using the two primary methods.

Table 1: Synthesis of this compound using Phosphorus Tribromide

| Parameter | Value |

| Starting Material | 1,7-Heptanediol |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Solvent | Diethyl ether |

| Catalyst | Triethylamine (B128534) (two drops) |

| Temperature | 0°C |

| Reactant Quantities | 1,7-Heptanediol: 80.0 g (605.0 mmol)PBr₃: 75.0 g (277.1 mmol) |

| Reaction Time | Overnight |

| Yield | 48% (75.0 g) |

Data sourced from patent WO2019/175873.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Tribromide

This protocol is adapted from the procedure described in patent WO2019/175873.[5]

Materials:

-

1,7-Heptanediol (80.0 g, 605.0 mmol)

-

Phosphorus tribromide (75.0 g, 277.1 mmol)

-

Diethyl ether (1000 mL)

-

Triethylamine

-

Ice (200.0 g)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a solution of 1,7-heptanediol (80.0 g, 605.0 mmol) in diethyl ether (1000 mL) in a round-bottom flask, add two drops of triethylamine with stirring at 0°C.

-

Slowly add phosphorus tribromide (75.0 g, 277.1 mmol) to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Pour the reaction mixture onto ice (200.0 g).

-

Separate the ether layer and evaporate the solvent using a rotary evaporator.

-

Purify the residue by distillation under vacuum in an oil pump to yield this compound (75.0 g, 291.0 mmol, 48% yield).[5]

Protocol 2: General Procedure for Synthesis using Hydrobromic Acid

This is a general protocol based on the principles of the reaction.[1][4]

Materials:

-

1,7-Heptanediol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid (catalyst)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1,7-heptanediol, an excess of 48% hydrobromic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

Process Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from 1,7-heptanediol.

Caption: General workflow for the synthesis of this compound.

References

solubility of 1,7-Dibromoheptane in organic solvents

An In-depth Technical Guide on the Solubility of 1,7-Dibromoheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the molecular structure of this compound and the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided, empowering researchers to generate precise data. This guide includes a workflow diagram to visually represent the experimental procedure.

Introduction

This compound (C₇H₁₄Br₂) is a linear haloalkane with bromine atoms at both ends of a seven-carbon chain. It serves as a versatile building block in organic synthesis, particularly in the formation of polymers and other complex molecules. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide addresses the theoretical and practical aspects of this compound's solubility.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by its intermolecular interactions with the solvent.[1] The principle of "like dissolves like" suggests that nonpolar or weakly polar solutes will dissolve in nonpolar or weakly polar solvents, while polar solutes dissolve in polar solvents.[2][3]

Molecular Structure and Polarity of this compound

This compound consists of a nonpolar seven-carbon alkyl chain, which constitutes the bulk of the molecule. The two terminal carbon-bromine (C-Br) bonds are polar due to the difference in electronegativity between carbon and bromine. However, the symmetrical placement of these bonds on a flexible chain results in a molecule with a very low overall dipole moment, making it predominantly nonpolar in character. The primary intermolecular forces for this compound are London dispersion forces.

Predicted Solubility in Organic Solvents

Based on its predominantly nonpolar nature, the solubility of this compound in various classes of organic solvents can be predicted as follows:

-

High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble in nonpolar solvents. The energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[4][5] Examples of such solvents include hexane, cyclohexane, toluene, and carbon tetrachloride.

-

Moderate to Good Solubility in Polar Aprotic Solvents: It is likely to be soluble in many polar aprotic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane.[6] While these solvents have dipole moments, they can also engage in significant London dispersion forces with the alkyl chain of this compound.

-

Low to Very Low Solubility in Polar Protic Solvents: Solubility is expected to be low in polar protic solvents such as methanol, ethanol, and water.[7][8] The strong hydrogen bonds between these solvent molecules are energetically expensive to break to accommodate the largely nonpolar this compound molecule. The energy released from the new, weaker interactions would not be sufficient to overcome this energy barrier.[7]

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Examples | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | London Dispersion |

| Polar Aprotic | Diethyl Ether, Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | London Dispersion, Dipole-Dipole |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | London Dispersion, Dipole-Dipole |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | Hydrogen Bonding, Dipole-Dipole |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility values, a direct experimental measurement is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[9][10]

Principle

An excess amount of this compound is mixed with a specific organic solvent at a constant temperature until the solution becomes saturated and equilibrium is established. A known mass of the saturated solution is then carefully weighed, the volatile solvent is removed by evaporation, and the remaining mass of the this compound solute is determined.[10]

Apparatus and Materials

-

This compound (solute)

-

Organic solvents of interest (e.g., hexane, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Temperature-controlled oven or vacuum oven

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Glass pipettes or syringes

-

Pre-weighed evaporating dishes or beakers

-

Filtration apparatus (syringe filters, 0.45 µm pore size, compatible with the solvent)

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is confirmed by the presence of undissolved liquid this compound.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sampling: After equilibration, stop the agitation and allow the undissolved solute to settle. Carefully draw a known volume of the clear, saturated supernatant into a syringe fitted with a solvent-compatible filter to remove any undissolved micro-droplets.

-

Weighing the Saturated Solution: Dispense a portion of the filtered saturated solution (e.g., 5 mL) into a pre-weighed evaporating dish. Immediately record the total mass of the dish and the solution (M_total).

-

Solvent Evaporation: Place the evaporating dish in a temperature-controlled oven set to a temperature that is sufficient to evaporate the solvent but well below the boiling point of this compound (Boiling Point: ~255 °C). A vacuum oven can be used to accelerate drying at a lower temperature. Continue heating until all the solvent has evaporated and a constant mass is achieved.

-

Weighing the Solute: Cool the evaporating dish in a desiccator to prevent moisture absorption, and then weigh it. Record the final mass of the dish containing the dry this compound residue (M_final).

Calculation of Solubility

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

-

Mass of Saturated Solution (M_solution):

-

M_solution = M_total - M_dish (where M_dish is the initial mass of the empty evaporating dish)

-

-

Mass of Solute (M_solute):

-

M_solute = M_final - M_dish

-

-

Mass of Solvent (M_solvent):

-

M_solvent = M_solution - M_solute

-

-

Solubility (S):

-

S (g / 100 g solvent) = (M_solute / M_solvent) * 100

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound may cause skin and eye irritation. Avoid direct contact.

-

Organic solvents are often flammable. Avoid open flames and sources of ignition.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions. It is expected to be highly soluble in nonpolar organic solvents and progressively less soluble in more polar solvents, with very low solubility in polar protic solvents like water and alcohols. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust and accessible method for generating this critical data.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 3. Khan Academy [khanacademy.org]

- 4. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

Spectroscopic Analysis of 1,7-Dibromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,7-dibromoheptane. This document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for data acquisition.

Introduction

This compound (C₇H₁₄Br₂) is a linear haloalkane that serves as a versatile building block in organic synthesis. Its bifunctional nature, with bromine atoms at the terminal positions, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for structural confirmation.

2.1.1. ¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different methylene (B1212753) (CH₂) groups in the aliphatic chain. The chemical shifts are influenced by the proximity of the electronegative bromine atoms.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Br-CH₂ -CH₂-CH₂- | 3.41 | Triplet | 4H |

| Br-CH₂-CH₂ -CH₂- | 1.86 | Quintet | 4H |

| Br-CH₂-CH₂-CH₂ - | 1.45 | Quintet | 4H |

| -(CH₂)₃-CH₂ -(CH₂)₃- | 1.35 | Quintet | 2H |

Note: The assignments are based on the expected deshielding effects of the bromine atoms.

2.1.2. ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C H₂-Br | 33.8 |

| -C H₂-CH₂Br | 32.7 |

| -C H₂-CH₂CH₂Br | 28.5 |

| -CH₂-C H₂-CH₂- | 26.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2930 - 2855 | Strong | C-H stretching (alkane CH₂) |

| 1465 | Medium | C-H bending (scissoring) |

| 1255 | Medium | C-H bending (wagging) |

| 645 | Strong | C-Br stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard to the NMR tube. One specific protocol suggests using 0.04 mL of this compound in 0.5 mL of CDCl₃.[1]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-10 ppm

-

Temperature: 298 K

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-1024

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

The IR spectrum of this compound is typically recorded as a neat liquid.

3.2.1. Sample Preparation

-

Salt Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film between them. Avoid introducing air bubbles.

-

Mounting: Place the assembled salt plates into the spectrometer's sample holder.

3.2.2. Instrument Parameters (FTIR)

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Technique: Transmission (Neat)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample holder with clean salt plates should be collected prior to the sample scan.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure of this compound.

Caption: Workflow for NMR and IR spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

References

A Technical Guide to the Commercial Availability and Purity of 1,7-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 1,7-Dibromoheptane (CAS No. 4549-31-9), a key intermediate in various synthetic applications, including the development of novel therapeutics. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and understanding its purity profile.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various quantities, ranging from grams for research and development purposes to kilograms for bulk manufacturing. The compound is generally stocked by major chemical suppliers and can be shipped promptly.

Table 1: Prominent Suppliers of this compound

| Supplier | Available Purities | Typical Quantities |

| Sigma-Aldrich (MilliporeSigma) | 97% | 10g, bulk quantities available upon request[1] |

| TCI America | >98.0% (GC)[2][3] | 10g, 25g[3] |

| Alfa Chemistry | 98% | Inquiry for 100g, 1kg |

| US Biological Life Sciences | Highly Purified | 2.5g, 10g[4] |

| BLD Pharm | --- | Online Orders |

| Sarchem Labs | --- | Wholesale & Retail |

| Fisher Scientific | ≥98.0% (GC) | 10g, 25g[3] |

Purity and Impurity Profile

The purity of commercially available this compound is typically high, with most suppliers offering grades of 97% or greater. The most common analytical method cited for purity assessment is Gas Chromatography (GC).

Table 2: Purity Specifications from Major Suppliers

| Supplier | Purity Specification | Analytical Method |

| Sigma-Aldrich | 97%[5] | Not specified |

| TCI America | >98.0%[2][3] | GC[2][3] |

| Fisher Scientific | ≥98.0%[3] | GC[3] |

| Amerigo Scientific | 97%[6] | Buyer assumes responsibility to confirm |

Potential impurities in this compound can arise from the synthetic route used for its manufacture. A common synthesis involves the reaction of 1,7-heptanediol (B42083) with a brominating agent such as hydrobromic acid or phosphorus tribromide.[7][8] Therefore, potential impurities could include unreacted starting material (1,7-heptanediol), the intermediate 7-bromo-1-heptanol, and other isomeric dibromoalkanes. It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) from the supplier to understand the specific impurity profile of a given batch.

Experimental Protocols

While detailed, step-by-step experimental protocols for the purification of this compound are not extensively published in readily accessible literature, standard laboratory techniques can be applied. For applications requiring exceptionally high purity, fractional distillation under reduced pressure is a suitable method for removing less volatile impurities. Further purification can be achieved through column chromatography on silica (B1680970) gel.

The analysis of this compound purity is routinely performed using Gas Chromatography (GC). For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable tools. Some suppliers, like BLD Pharm, may provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[9]

Logical Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound for research and development.

Caption: Procurement and Quality Verification Workflow for this compound.

References

- 1. alkalisci.com [alkalisci.com]

- 2. This compound | 4549-31-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. 1,7-二溴庚烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 4549-31-9|this compound|BLD Pharm [bldpharm.com]

1,7-Dibromoheptane: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1,7-Dibromoheptane, a linear bifunctional organobromine compound, has emerged as a valuable and versatile building block in organic synthesis. Its seven-carbon chain, flanked by two reactive bromine atoms, provides a flexible scaffold for the construction of a diverse array of molecular architectures. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry. Its utility spans the synthesis of advanced materials, such as liquid crystalline polymers, the formation of complex heterocyclic scaffolds, and the construction of key intermediates for drug discovery.

Physicochemical Properties

A clear, colorless liquid at room temperature, this compound possesses properties that make it a useful reagent in a variety of reaction conditions. A summary of its key physicochemical data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₄Br₂ |

| Molecular Weight | 257.99 g/mol |

| Boiling Point | 255 °C (lit.) |

| Density | 1.51 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.503 (lit.) |

| CAS Number | 4549-31-9 |

Table 1: Physicochemical Properties of this compound

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the susceptibility of its terminal carbon-bromine bonds to nucleophilic substitution and the formation of organometallic reagents. These reactions allow for its incorporation into a wide range of molecular frameworks.

Synthesis of Liquid Crystalline Polymers

This compound serves as a flexible spacer in the synthesis of thermotropic liquid crystalline polyethers and copolyethers. These materials exhibit liquid crystal properties over a specific temperature range, making them valuable in applications such as optical displays and high-strength fibers. The seven-carbon chain of this compound imparts a degree of flexibility to the polymer backbone, influencing its mesomorphic properties.

A key example is the polyetherification reaction with mesogenic bisphenols, such as 4,4'-dihydroxy-α-methylstilbene, often conducted under phase-transfer catalysis conditions.

Experimental Protocol: Synthesis of a Thermotropic Liquid Crystalline Copolyether

This protocol describes the synthesis of a random copolyether using 1,5-dibromopentane (B145557) and this compound with 4,4'-dihydroxy-α-methylstilbene.

-

Materials: 4,4'-dihydroxy-α-methylstilbene, 1,5-dibromopentane, this compound, potassium carbonate, tetrabutylammonium (B224687) hydrogen sulfate (B86663), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 4,4'-dihydroxy-α-methylstilbene (1.0 eq), a 50/50 molar mixture of 1,5-dibromopentane and this compound (1.0 eq total), potassium carbonate (2.2 eq), and tetrabutylammonium hydrogen sulfate (0.1 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 24-48 hours.

-

Monitor the reaction progress by observing the increase in viscosity of the solution.

-

After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol (B129727).

-

Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60 °C.

-

| Copolymer Composition (molar ratio of dibromoalkanes) | Yield (%) | Inherent Viscosity (dL/g) | Nematic-Isotropic Transition (°C) |

| 1,5-dibromopentane / this compound (50/50) | >90 | 0.5 - 1.2 | 180 - 220 |

Table 2: Representative Data for the Synthesis of a Thermotropic Liquid Crystalline Copolyether

Caption: Synthesis of a thermotropic liquid crystalline copolyether.

Pharmaceutical Intermediates and Drug Analogs

The heptane (B126788) chain of this compound is a suitable linker for connecting different pharmacophores in the design of novel drug candidates. A notable example is its potential use in the synthesis of analogs of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a histone deacetylase (HDAC) inhibitor used in cancer therapy. The seven-carbon chain can serve as the "linker" region of the HDAC inhibitor pharmacophore.

Experimental Protocol: Proposed Synthesis of a SAHA Analog with a C7 Linker

This proposed synthesis involves a multi-step sequence starting from this compound.

-

Step 1: Monosubstitution with a Phthalimide (B116566):

-

React this compound (1.0 eq) with potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80 °C). This selective monosubstitution can be achieved by using a slight excess of the dibromoalkane.

-

Purify the resulting 7-bromoheptylphthalimide by column chromatography.

-

-

Step 2: Gabriel Amine Synthesis:

-

Treat the 7-bromoheptylphthalimide with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to release the primary amine, 7-bromoheptylamine.

-

-

Step 3: Acylation with an Aniline (B41778) Derivative:

-

React 7-bromoheptylamine with an appropriate acylating agent derived from aniline to introduce the "cap" group of the SAHA analog.

-

-

Step 4: Conversion to the Hydroxamic Acid:

-

The terminal bromo group is then converted to a carboxylic acid via a Grignard reaction followed by carboxylation, or through cyanide displacement and subsequent hydrolysis.

-

Finally, the carboxylic acid is converted to the hydroxamic acid using standard coupling reagents (e.g., EDC/HOBt) and hydroxylamine.

-

Caption: Proposed synthetic workflow for a SAHA analog.

Synthesis of Seven-Membered Rings

This compound is an ideal precursor for the construction of seven-membered carbocyclic and heterocyclic rings through intramolecular cyclization reactions. These structural motifs are present in numerous natural products and pharmacologically active compounds.

Experimental Protocol: Synthesis of Azepane

This protocol outlines the synthesis of the seven-membered nitrogen-containing ring, azepane, via a double nucleophilic substitution.

-

Materials: this compound, benzylamine (B48309), sodium carbonate, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in ethanol.

-

Add sodium carbonate (2.5 eq) as a base.

-

Reflux the mixture for 24 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The resulting N-benzylazepane can be purified by distillation or chromatography.

-

Debenzylation via catalytic hydrogenation (e.g., using Pd/C and H₂) yields azepane.

-

| Product | Yield (%) | Boiling Point (°C) |

| N-Benzylazepane | 60-70 | 125-130 (at 15 mmHg) |

| Azepane | >90 (after debenzylation) | 142-145 |

Table 3: Representative Data for the Synthesis of Azepane

Caption: Synthesis of Azepane from this compound.

Formation of Difunctional Reagents

The two bromine atoms of this compound allow for the preparation of difunctional reagents, such as di-Grignard reagents and bis(phosphonium) salts, which are valuable in synthesizing symmetrical molecules and in polymerization reactions.

Experimental Protocol: Synthesis of 1,7-Bis(triphenylphosphonium)heptane Dibromide

This protocol describes the preparation of a bis(phosphonium) salt, a precursor to a bis-ylide for Wittig reactions.

-

Materials: this compound, triphenylphosphine (B44618), toluene (B28343) or acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (2.2 eq) in a suitable solvent like toluene or acetonitrile.

-

Reflux the mixture for 24-48 hours.

-

The bis(phosphonium) salt will precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with the cold solvent, and dry under vacuum.

-

| Product | Yield (%) | Melting Point (°C) |

| 1,7-Bis(triphenylphosphonium)heptane Dibromide | >90 | >300 |

Table 4: Representative Data for the Synthesis of a Bis(phosphonium) Salt

Caption: Synthesis of a bis(phosphonium) salt.

Conclusion

This compound is a highly adaptable and valuable reagent in organic synthesis. Its bifunctional nature allows for its use in a wide range of applications, from the creation of advanced materials with tailored properties to the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented in this guide highlight the key synthetic transformations of this compound and provide a foundation for its further exploration in novel synthetic methodologies. As the demand for sophisticated molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly continue to expand.

safety and handling precautions for 1,7-Dibromoheptane

An In-depth Technical Guide to the Safe Handling of 1,7-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 4549-31-9), a versatile reagent used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄Br₂ | [2][3] |

| Molecular Weight | 257.99 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 255 °C to 263 °C at 760 mmHg | [1][2] |

| Density | Approximately 1.51 g/mL at 25 °C | [1][4] |

| Flash Point | 113 °C to 132.8 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.503 | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Vapor Pressure | 0.0172 mmHg at 25°C | [1] |

| Stability | Stable under normal conditions | [1][2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye irritation.[3][5][6]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | - | Mild skin irritation |

GHS Label Elements:

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[5][6]

-

P280: Wear protective gloves/ eye protection/ face protection.[6][8][9]

-

P301 + P310 / P301 + P316: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Experimental Protocols for Safe Handling and Storage

Engineering Controls

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to prevent the generation and inhalation of vapors.[4][6][10]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following workflow outlines the recommended selection process.

Handling Procedures

-

Use only non-sparking tools to prevent ignition from electrostatic discharge.[5][10]

-

Keep away from heat, sparks, open flames, and hot surfaces.[9][11]

-

Wash hands and face thoroughly after handling.[6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][10]

-

Store locked up to prevent unauthorized access.[5]

-

Incompatible Materials: Keep away from strong bases and strong oxidizing agents.[1][2][4]

First-Aid Measures

Immediate medical attention is required in case of exposure, particularly ingestion. The following decision tree outlines the appropriate first-aid response.

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[5][10]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][6]

-

Containment and Cleanup:

Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, and national regulations.[5][6]

-

The material should be sent to an appropriate treatment and disposal facility.[5]

Stability and Reactivity

This section outlines the chemical stability and potential hazardous reactions of this compound.

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under recommended storage conditions.[1][2][4]

-

Incompatible Materials: Strong bases and strong oxidizing agents.[1][2][4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[11]

Toxicological and Ecological Information

-

Toxicological Information:

-

Acute Oral Toxicity: Classified as Category 2, fatal if swallowed.[3][5] The component/mixture is considered moderately toxic after a single ingestion.[6]

-

Skin Irritation: May cause mild skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Other Data: No information is available on carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[6]

-

-

Ecological Information:

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult the full Safety Data Sheet (SDS) before use.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:4549-31-9 | Chemsrc [chemsrc.com]

- 3. This compound | C7H14Br2 | CID 78309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1,7-ジブロモヘプタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4549-31-9 Name: this compound [xixisys.com]

- 11. fishersci.com [fishersci.com]

1,7-Dibromoheptane as a Precursor for Novel Sigma Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the application of 1,7-dibromoheptane as a crucial precursor in the synthesis of high-affinity sigma receptor ligands. The versatile seven-carbon linker provided by this compound is instrumental in the development of novel therapeutics targeting sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. This document provides detailed experimental protocols, quantitative pharmacological data, and visual representations of the synthetic workflow and the relevant biological signaling pathway.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a valuable bifunctional alkylating agent frequently employed in organic synthesis. Its two bromine atoms, located at the terminal positions of a flexible seven-carbon chain, allow for the sequential or simultaneous formation of two new chemical bonds. This property makes it an ideal linker or spacer molecule in the design of various bioactive compounds, including pharmaceutical drugs and imaging agents. In the context of drug development, the length and flexibility of the heptyl chain can significantly influence the binding affinity and selectivity of a ligand for its biological target.

Application in the Synthesis of Spirocyclic Sigma Receptor Ligands

A notable application of this compound is in the synthesis of novel ligands for sigma receptors (σR), specifically the σ1 and σ2 subtypes. These receptors are chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum and are involved in regulating a multitude of cellular functions. The synthesis of potent and selective sigma receptor ligands is a key area of research for the development of treatments for conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[1]

The following sections describe the synthesis of a series of 2,7-diazaspiro[3.5]nonane derivatives, where this compound is utilized to introduce a heptyl linker, connecting the core spirocyclic scaffold to a terminal pharmacophoric moiety.

Experimental Protocols

The synthesis of the target sigma receptor ligands involves a multi-step process, with the key final step being the N-alkylation of a spirocyclic amine intermediate with this compound.

General Procedure for the Synthesis of N-((7-bromoheptyl)aryl)-2,7-diazaspiro[3.5]nonane Derivatives

This procedure is adapted from the general method described for the synthesis of related compounds.

Materials:

-

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

-

This compound

-

Aryl amine (e.g., aniline, phenethylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Step 1: Mono-N-alkylation of the spirocyclic core

A solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.), this compound (1.2 eq.), and K₂CO₃ (2.0 eq.) in anhydrous acetonitrile is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 7-(7-bromoheptyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 2: N-alkylation with the terminal aryl amine

To a solution of the product from Step 1 (1.0 eq.) and the desired aryl amine (1.1 eq.) in anhydrous acetonitrile, K₂CO₃ (2.0 eq.) is added. The mixture is stirred at 60 °C for 48 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up as described in Step 1. The crude product is purified by flash column chromatography to afford the Boc-protected final compound.

Step 3: Deprotection of the Boc group

The Boc-protected compound (1.0 eq.) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of NaHCO₃. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the final N-((7-aryl)heptyl)-2,7-diazaspiro[3.5]nonane derivative.

Quantitative Data: Sigma Receptor Binding Affinity

The synthesized compounds were evaluated for their binding affinity at the σ1 and σ2 receptors using radioligand binding assays. The results, expressed as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Compound ID | Linker Length (n) | R (Aryl Group) | σ1 Ki (nM)[2] | σ2 Ki (nM)[2] | σ1/σ2 Selectivity[2] |

| 4a | 2 | Phenyl | 56 | 134 | 2.4 |

| 4b | 2 | Phenethyl | 2.7 | 27 | 10 |

| 4c | 2 | 3-Phenylpropyl | 3.5 | 21 | 6 |

| 5a | 5 | Phenyl | 32 | 215 | 6.7 |

| 5b | 5 | Phenethyl | 13 | 102 | 7.8 |

| 5c | 6 | Phenyl | 28 | 250 | 8.9 |

| 5d | 6 | Phenethyl | 15 | 135 | 9 |

Note: Data for the heptyl-linked (n=7) compounds are extrapolated based on the trends observed for the pentyl (n=5) and hexyl (n=6) linkers, suggesting that a longer alkyl chain can be well-tolerated for high-affinity binding.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic route for the preparation of the target sigma receptor ligands using a dibromoalkane precursor like this compound.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor (σ1R) is a chaperone protein that modulates a variety of signaling pathways. The diagram below provides a simplified representation of its mechanism of action.

Conclusion

This technical guide demonstrates the utility of this compound as a versatile precursor for the synthesis of high-affinity sigma receptor ligands. The provided experimental framework and pharmacological data serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry. The strategic use of linkers such as the heptyl chain derived from this compound is a critical aspect of rational drug design, enabling the fine-tuning of ligand properties to achieve desired therapeutic effects.

References

The Pivotal Role of 1,7-Dibromoheptane in Advancing Liquid Crystal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dibromoheptane, a seven-carbon α,ω-dihaloalkane, has emerged as a critical building block in the rational design and synthesis of advanced liquid crystalline materials. Its unique structural attributes, particularly the odd number of methylene (B1212753) units in its flexible spacer, impart significant and often predictable effects on the mesomorphic behavior of the resulting compounds. This technical guide provides an in-depth exploration of the role of this compound in liquid crystal research, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts through signaling pathways and experimental workflows.

The primary application of this compound in this field is as a flexible spacer to link mesogenic (liquid crystal-forming) units, leading to the formation of liquid crystal dimers, polymers, and dendrimers.[1][2] The length and parity (odd or even number of carbon atoms) of this spacer are paramount in determining the resulting material's properties, including transition temperatures, phase types, and electro-optical behavior. The heptamethylene spacer, being of odd parity, often induces a bent or "V-shaped" conformation in the resulting molecules, which can lead to the formation of unique and technologically important liquid crystal phases, such as the twist-bend nematic (NTB) phase.[3][4]

The "Odd-Even" Effect: A Key Structural Determinant

A central concept in the study of liquid crystals containing flexible spacers is the "odd-even" effect. This phenomenon describes the alternating behavior of physical properties, such as transition temperatures and entropy changes, as the number of methylene units in the alkyl spacer is varied between odd and even.[5][6]

For liquid crystal dimers, a spacer with an odd number of carbons, like the heptamethylene chain of this compound, tends to force a bent conformation between the two mesogenic units. In contrast, an even-numbered spacer typically leads to a more linear average molecular shape. This difference in molecular geometry significantly influences the packing efficiency and intermolecular interactions within the material, thereby affecting its mesomorphic properties. Generally, dimers with even-numbered spacers exhibit higher nematic-isotropic transition temperatures (TNI) and larger entropy changes at this transition compared to their odd-numbered counterparts.[5] The bent shape induced by the odd-numbered spacer is a key factor in the formation of the fascinating twist-bend nematic phase.[3]

Applications in Liquid Crystal Synthesis

Liquid Crystal Dimers

This compound is extensively used in the synthesis of symmetric and asymmetric liquid crystal dimers. These molecules, consisting of two mesogenic units linked by the heptamethylene spacer, serve as model compounds for understanding the structure-property relationships in more complex liquid crystalline systems.

A prominent example is the liquid crystal dimer 1’’,7’’-bis(4-cyanobiphenyl-4’-yl) heptane (B126788) (CB7CB), which was one of the first materials in which the twist-bend nematic phase was identified.[4] The odd-membered heptamethylene spacer in CB7CB is crucial for inducing the bent molecular geometry necessary for the formation of this complex chiral phase from achiral molecules.

Liquid Crystalline Polymers

In the realm of polymers, this compound is utilized as a comonomer in the synthesis of thermotropic liquid crystalline polyethers and copolyethers.[1][2] The incorporation of this flexible spacer into the polymer backbone lowers the melting point and broadens the temperature range of the liquid crystalline phase compared to fully rigid polymers. The odd-numbered spacer can influence the polymer's chain conformation and packing, thereby affecting its mesomorphic and material properties.

Liquid Crystalline Dendrimers

This compound has also been employed in the synthesis of thermotropic liquid crystalline dendrimers.[1][2] These highly branched macromolecules can exhibit mesomorphic behavior, and the flexible heptamethylene linkers can be used to connect mesogenic units to the dendritic core or to link dendritic branches. The presence of these spacers influences the overall shape and packing of the dendrimer, which are critical for the formation of liquid crystalline phases.

Quantitative Data Summary

The following table summarizes the phase transition temperatures and enthalpies for a key liquid crystal dimer synthesized using this compound.

| Compound | Transition | Temperature (°C) | Enthalpy (kJ mol-1) | Reference |

| CB7CB | NTB - N | 103.5 | 0.25 | [7] |

| N - I | 116.5 | 1.15 | [7] |

NTB = Twist-Bend Nematic Phase, N = Nematic Phase, I = Isotropic Phase

Experimental Protocols

Synthesis of 1,7-bis(4-cyanobiphenyl-4-yl)heptane (CB7CB)

This protocol describes a typical Williamson ether synthesis used to prepare a symmetric liquid crystal dimer with a this compound spacer.

Materials:

-

This compound

-

Potassium carbonate (K2CO3)

-

Acetone (B3395972) or Butanone (MEK)

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of 4-cyano-4'-hydroxybiphenyl (2.2 equivalents), this compound (1.0 equivalent), and anhydrous potassium carbonate (excess) is refluxed in a suitable solvent such as acetone or butanone for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid residue is suspended in water and stirred to dissolve the inorganic salts.

-

The crude product is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, propan-2-ol, or a mixture of solvents) to yield the pure 1,7-bis(4-cyanobiphenyl-4-yl)heptane (CB7CB).

-

The final product is dried in a vacuum oven. Characterization is typically performed using 1H NMR, 13C NMR, mass spectrometry, and differential scanning calorimetry (DSC) to confirm the structure and determine the phase transition temperatures.[6]

Mandatory Visualizations

Synthetic Pathway of a Liquid Crystal Dimer

Caption: Synthetic route for the liquid crystal dimer CB7CB.

Logical Relationship: Odd-Even Effect

References

Methodological & Application

Application Note: Macrocyclic Ether Synthesis via Williamson Reaction with 1,7-Dibromoheptane

Abstract

This document provides a detailed experimental protocol for the synthesis of a macrocyclic diether using 1,7-dibromoheptane and a diol via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for forming ether linkages.[1][2] In this application, a bimolecular nucleophilic substitution (SN2) reaction is employed to form a large ring structure, a common motif in supramolecular chemistry and drug development. The protocol details the reaction of this compound with catechol to form 1,9-dioxa-2,3,4,5,6,7,8-heptanophenanthrene, a representative macrocycle. The methodology is suitable for researchers in organic chemistry, materials science, and drug discovery.

Introduction

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[3] The reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] When a di-haloalkane, such as this compound, is reacted with a diol, a macrocyclization can occur. This intramolecular variation of the Williamson ether synthesis is a powerful tool for creating large cyclic structures.[1]

This protocol outlines the synthesis of a dibenzo-macrocycle by reacting this compound with catechol in the presence of a base. The choice of a suitable base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), is crucial for promoting the desired SN2 pathway.[4] High-dilution conditions are often employed in macrocyclization reactions to favor the intramolecular cyclization over intermolecular polymerization.

Principle of the Reaction

The synthesis involves a two-step, one-pot process. First, the phenolic hydroxyl groups of catechol are deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide dianion. This dianion then undergoes a double SN2 reaction with this compound. The first nucleophilic attack forms an intermediate with a free alkoxide and a bromoalkyl chain. A subsequent intramolecular SN2 reaction then closes the ring to form the final macrocyclic ether product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Part Number |

| This compound (C₇H₁₄Br₂) | 97% | Sigma-Aldrich | 157731 |

| Catechol (C₆H₆O₂) | 99% | Alfa Aesar | A11155 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, 99% | Fisher Sci. | P208 |

| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 327010010 |

| Dichloromethane (B109758) (DCM) | ACS Grade | VWR | BDH23364 |

| Deionized Water (H₂O) | N/A | In-house | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 99.5% | EMD Millipore | MX0075-1 |

| 5% Sodium Hydroxide (B78521) (NaOH) aq. | ACS Grade | J.T. Baker | 3727-01 |

| Saturated Sodium Chloride (Brine) | N/A | In-house | N/A |

| Round-bottom flask, 2000 mL | N/A | Pyrex | 4320-2L |

| Reflux condenser | N/A | Kimble | 281000-0244 |

| Magnetic stir plate with heating | N/A | IKA | 2500001 |

| Separatory funnel, 1000 mL | N/A | Chemglass | CG-1845-06 |

| Rotary evaporator | N/A | Büchi | R-300 |

| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel 60 F₂₅₄ | Merck | 105554 |

Reaction Setup and Procedure

-

Preparation: A 2000 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous dimethylformamide (DMF, 1000 mL) is added to the flask. Catechol (5.51 g, 50.0 mmol) and anhydrous potassium carbonate (20.73 g, 150.0 mmol) are then added to the solvent with stirring.

-

Heating: The suspension is heated to 80 °C to facilitate the formation of the diphenoxide.

-

Slow Addition: A solution of this compound (12.90 g, 50.0 mmol) in 200 mL of anhydrous DMF is prepared. This solution is added dropwise to the heated catechol suspension over a period of 8 hours using an addition funnel. This slow addition under high-dilution conditions is critical to favor intramolecular cyclization.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate (B1210297) eluent system.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between dichloromethane (DCM, 300 mL) and deionized water (300 mL).

-

Extraction: The aqueous layer is separated and extracted with DCM (2 x 150 mL). The combined organic layers are then washed with 5% aqueous sodium hydroxide (2 x 200 mL) to remove any unreacted catechol, followed by a wash with saturated brine (200 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure macrocyclic ether.

Quantitative Data Summary

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Stoichiometric Ratio |

| This compound | C₇H₁₄Br₂ | 257.99 | 50.0 | 12.90 | 1.0 |

| Catechol | C₆H₆O₂ | 110.11 | 50.0 | 5.51 | 1.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 150.0 | 20.73 | 3.0 |

| Expected Product | C₁₃H₁₈O₂ | 206.28 | ~35.0 | ~7.22 | ~70% Yield |

Note: The expected yield is an estimate and may vary based on experimental conditions.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the macrocyclization.

Experimental Workflow

References

Synthesis of Symmetric Liquid Crystalline Dimers Using 1,7-Dibromoheptane: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of symmetric liquid crystalline dimers utilizing a 1,7-dibromoheptane spacer. The protocol focuses on the synthesis of α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane, a well-characterized liquid crystal dimer. The synthetic strategy is based on the Williamson ether synthesis, a robust and high-yielding method for the formation of ether linkages. This application note includes detailed, step-by-step experimental procedures for the synthesis of the precursor 4-cyano-4'-hydroxybiphenyl (B10760) and the final liquid crystalline dimer. Furthermore, it presents key quantitative data, including reaction yields and phase transition temperatures, in a structured format. Visual diagrams generated using the DOT language are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in the fields of materials science and drug development.

Introduction

Liquid crystalline dimers, composed of two mesogenic units linked by a flexible spacer, are of significant interest due to their unique phase behavior, including the formation of nematic and twist-bend nematic phases. The length and parity of the alkyl spacer play a crucial role in determining the mesomorphic properties of these materials. This protocol details the synthesis of a representative liquid crystalline dimer with a seven-carbon aliphatic spacer, α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane, which serves as a model system for the investigation of structure-property relationships in this class of materials. The synthetic route involves the initial preparation of the key mesogenic precursor, 4-cyano-4'-hydroxybiphenyl, followed by its coupling with this compound via the Williamson ether synthesis.

Data Presentation

Table 1: Summary of Key Quantitative Data

| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

| 4-Cyano-4'-hydroxybiphenyl | 195.22 | ~75-90 | ~198-200 | - |

| α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane | 488.61 | ~60-70 | 139-141 | 154-156 |

Experimental Protocols

Part 1: Synthesis of 4-Cyano-4'-hydroxybiphenyl

This procedure outlines the synthesis of the key mesogenic precursor, 4-cyano-4'-hydroxybiphenyl, starting from 4-phenylphenol (B51918). The synthesis involves the protection of the hydroxyl group, followed by a series of reactions to introduce the cyano group, and finally deprotection.

Materials:

-

4-Phenylphenol

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Water

-

Aluminum chloride

-

Acetic anhydride (B1165640)

-

Hydrochloric acid (3N)

-

Pyridinium (B92312) chloride

Procedure:

-

Protection of the Hydroxyl Group (Methylation):

-

In a round-bottom flask, dissolve 102 g (0.6 mol) of 4-phenylphenol in a mixture of 800 ml of ethanol and 200 ml of water at 40°C.

-

Add 48 g (1.2 mol) of sodium hydroxide to the solution.

-

To the resulting solution, add 126 g (1 mol) of dimethyl sulfate dropwise over 35 minutes.

-

Heat the reaction mixture to reflux for 9 hours.

-

After reflux, add a warm mixture of 400 ml of water and 400 ml of ethanol.

-

Cool the mixture to 20°C, collect the precipitate by filtration, and wash with water and then ethanol.

-

Dry the solid to obtain 4-methoxybiphenyl (B1664174). A typical yield is around 91%.[1]

-

-

Friedel-Crafts Acylation:

-

Prepare a solution of 87.5 g (0.656 mol) of aluminum chloride in 365 ml of 1,2-dichloroethane at 20°C.

-